molecular formula C13H22O6 B14373018 Methyl 5-(acetyloxy)-4,4-dimethoxyoct-2-enoate CAS No. 89630-95-5

Methyl 5-(acetyloxy)-4,4-dimethoxyoct-2-enoate

Katalognummer: B14373018
CAS-Nummer: 89630-95-5
Molekulargewicht: 274.31 g/mol
InChI-Schlüssel: ZBBDDYMDYOOPDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-(acetyloxy)-4,4-dimethoxyoct-2-enoate is an organic compound characterized by its unique structure, which includes an acetyloxy group and dimethoxy functionalities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(acetyloxy)-4,4-dimethoxyoct-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The acetyloxy group can be introduced through acetylation using acetic anhydride in the presence of a base such as pyridine . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-(acetyloxy)-4,4-dimethoxyoct-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or sodium ethoxide in alcohol solvents are typical for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Methyl 5-(acetyloxy)-4,4-dimethoxyoct-2-enoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 5-(acetyloxy)-4,4-dimethoxyoct-2-enoate involves its interaction with specific molecular targets and pathways. The acetyloxy group can act as a protecting group for alcohol functionalities, allowing selective reactions to occur. The compound’s reactivity is influenced by the presence of electron-donating methoxy groups, which can stabilize reaction intermediates.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 5-(hydroxy)-4,4-dimethoxyoct-2-enoate: Similar structure but with a hydroxy group instead of an acetyloxy group.

    Ethyl 5-(acetyloxy)-4,4-dimethoxyoct-2-enoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 5-(acetyloxy)-4,4-dimethoxyoct-2-enoate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both acetyloxy and dimethoxy groups allows for versatile applications in synthesis and research.

Eigenschaften

CAS-Nummer

89630-95-5

Molekularformel

C13H22O6

Molekulargewicht

274.31 g/mol

IUPAC-Name

methyl 5-acetyloxy-4,4-dimethoxyoct-2-enoate

InChI

InChI=1S/C13H22O6/c1-6-7-11(19-10(2)14)13(17-4,18-5)9-8-12(15)16-3/h8-9,11H,6-7H2,1-5H3

InChI-Schlüssel

ZBBDDYMDYOOPDU-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C(C=CC(=O)OC)(OC)OC)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.